molecular formula C17H14F4N6O2 B12162972 6-fluoro-2-methyl-3-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}quinazolin-4(3H)-one

6-fluoro-2-methyl-3-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}quinazolin-4(3H)-one

Cat. No.: B12162972
M. Wt: 410.33 g/mol
InChI Key: IFSUKASVRUCMOU-UHFFFAOYSA-N
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Description

6-fluoro-2-methyl-3-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure This compound is notable for its incorporation of fluorine atoms, which are known to significantly influence the chemical and biological properties of organic molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2-methyl-3-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}quinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Construction of the Triazolopyrazine Moiety: This involves the cyclization of hydrazine derivatives with appropriate diketones or ketoesters, followed by functionalization with trifluoromethyl groups using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2-methyl-3-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the oxidation state of certain functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace functional groups on the quinazolinone core or the triazolopyrazine moiety.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for amination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction may produce alcohols or amines.

Scientific Research Applications

6-fluoro-2-methyl-3-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 6-fluoro-2-methyl-3-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the quinazolinone core provides a scaffold for interaction with biological macromolecules. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-2-methylquinazolin-4(3H)-one: Lacks the triazolopyrazine moiety and trifluoromethyl group, resulting in different chemical and biological properties.

    3-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}quinazolin-4(3H)-one: Similar structure but without the fluorine atom at the 6-position, affecting its reactivity and interactions.

    2-methyl-3-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}quinazolin-4(3H)-one: Lacks the fluorine atom at the 6-position, which may influence its chemical stability and biological activity.

Uniqueness

The unique combination of the fluorine atom, trifluoromethyl group, and triazolopyrazine moiety in 6-fluoro-2-methyl-3-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}quinazolin-4(3H)-one imparts distinct chemical and biological properties. These features enhance its potential as a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H14F4N6O2

Molecular Weight

410.33 g/mol

IUPAC Name

6-fluoro-2-methyl-3-[2-oxo-2-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]ethyl]quinazolin-4-one

InChI

InChI=1S/C17H14F4N6O2/c1-9-22-12-3-2-10(18)6-11(12)15(29)27(9)8-14(28)25-4-5-26-13(7-25)23-24-16(26)17(19,20)21/h2-3,6H,4-5,7-8H2,1H3

InChI Key

IFSUKASVRUCMOU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)N3CCN4C(=NN=C4C(F)(F)F)C3

Origin of Product

United States

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